(2-Cyclopropylethyl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)8-4-3-5-1-2-5/h5H,1-4H2,(H3,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTJELFRPYJFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyclopropylethyl Thiourea and Its Analogues
Established Reaction Pathways for N-Substituted Thiourea (B124793) Synthesis
The foundational methods for synthesizing N-substituted thioureas are well-documented and widely employed due to their efficiency and broad substrate scope.
The most direct and common method for preparing N-substituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. nih.gov For the synthesis of (2-Cyclopropylethyl)thiourea, this would involve the reaction of 2-cyclopropylethanamine with a suitable thiocarbonyl transfer reagent or directly with an isothiocyanate. A general representation of this reaction is the addition of an amine to an isothiocyanate, which proceeds readily, often at room temperature and without the need for a catalyst. orgsyn.org
This pathway is highly efficient for producing both symmetrical and unsymmetrical thioureas. For unsymmetrical thioureas, the reaction between an amine and an isothiocyanate is the standard approach. nih.gov The reaction of 2-cyclopropylethanamine with an isothiocyanate would yield the target compound directly. Alternatively, methods exist where an amine is condensed with carbon disulfide, which forms a dithiocarbamate (B8719985) salt that can be desulfurized in situ to generate an isothiocyanate intermediate. This intermediate then reacts with another molecule of the amine to produce the thiourea. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Product | General Conditions |
| 2-Cyclopropylethanamine | Isothiocyanate (R-NCS) | This compound derivative | Ethanolic or aqueous solution, room temperature |
| 2-Cyclopropylethanamine | Carbon Disulfide (CS₂) | Symmetric dithis compound | Aqueous medium, often with a promoter like an isocyanide |
This table illustrates the general reactants for the Isothiocyanate-Amine Condensation pathway.
Carbodiimides are highly versatile reagents in organic synthesis, primarily known for their role in facilitating amide bond formation. However, they can also be synthesized from thioureas through dehydrosulfurization, typically using an oxidizing agent like mercuric oxide. wikipedia.orgorganic-chemistry.org Conversely, the formation of thioureas can be achieved using carbodiimide (B86325) chemistry, although this is less direct than the isothiocyanate-amine condensation. The synthesis of carbodiimides from thioureas is a well-established transformation. organic-chemistry.org For instance, N,N'-disubstituted thioureas can be converted to the corresponding carbodiimides using reagents like o-iodoxybenzoic acid or a hypervalent iodine(III) reagent. organic-chemistry.org
While the direct synthesis of thioureas using carbodiimides as a starting material is not a primary route, related chemistry can be employed. For example, carbodiimides react with amines to form guanidines, a structural class related to thioureas. nih.gov The synthesis of thiourea analogs has been reported where a carbodiimide intermediate is formed and subsequently reacts to form the desired product. nih.govnih.gov
Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules in a single step by combining three or more reactants. researchgate.net These reactions are highly atom-economical and can generate diverse molecular scaffolds. rsc.org Several MCRs have been adapted for the synthesis of thioureas.
One notable example is the three-component reaction of an amine, an isocyanide, and elemental sulfur, which provides a straightforward route to thioureas, even in aqueous media. researchgate.net Another MCR involves the reaction of aldehydes, electron-deficient alkynes, and thioureas to produce 3,4-dihydropyrimidinethiones. nih.gov While not a direct synthesis of a simple N-substituted thiourea, this demonstrates the utility of thiourea as a building block in complex MCRs. The development of organocatalytic asymmetric MCRs using chiral thiourea-based catalysts has also gained significant attention, highlighting the dual role of thioureas as both products and catalysts in modern organic synthesis. rsc.orgbeilstein-journals.org
| Reaction Type | Reactants | Product Type | Key Features |
| Isocyanide-based MCR | Amine, Isocyanide, Elemental Sulfur | Substituted Thiourea | High atom economy, can be performed in water. researchgate.net |
| Biginelli-like Reaction | Aldehyde, Alkyne, Thiourea | Dihydropyrimidinethione | Forms heterocyclic scaffolds. nih.gov |
This table summarizes key features of multicomponent reactions for thiourea synthesis.
Regioselective and Stereoselective Synthesis of Cyclopropylethyl Thioureas
The synthesis of cyclopropane-containing compounds with high regio- and stereoselectivity is a significant challenge in organic chemistry due to the strained nature of the three-membered ring. For a molecule like this compound, the key is the synthesis of the 2-cyclopropylethylamine (B1278486) precursor with the desired stereochemistry, as the subsequent thiourea formation typically does not affect the stereocenters of the amine.
Methods for the regioselective synthesis of functionalized cyclopropanes often involve ring-opening reactions of larger rings or cyclopropanation of alkenes. For instance, silver-catalyzed ring-opening chlorination of cycloalkanols can produce carbonyl-containing alkyl chlorides with high regioselectivity. researchgate.netorganic-chemistry.org The Corey-Chaykovsky cyclopropanation of chalcones is another method to produce donor-acceptor cyclopropanes. nih.gov While not directly yielding the cyclopropylethylamine moiety, these methods highlight strategies to control regiochemistry in cyclopropane (B1198618) synthesis.
Stereoselective synthesis of cyclopropane derivatives can be achieved through various means, including photocatalyzed cycloadditions. nih.gov The development of methods for the stereoselective synthesis of multisubstituted alkenyl nitriles via the aminative ring-opening of cyclopropenes also showcases advanced strategies for controlling stereochemistry in molecules containing small rings. escholarship.org For this compound where the cyclopropane is attached to an ethyl group, the stereochemistry would be determined during the synthesis of the cyclopropylethylamine fragment.
Development of Sustainable and Efficient Synthetic Protocols
In recent years, there has been a significant push towards developing "green" and sustainable synthetic methods in chemistry. This includes the use of environmentally benign solvents, catalysts, and energy sources.
For thiourea synthesis, several sustainable protocols have been developed:
"On-water" synthesis : The reaction of isothiocyanates with amines can be performed in water, which serves as a green solvent. This method often leads to simple product isolation through filtration and allows for the recycling of the water effluent. organic-chemistry.org
Mechanochemical synthesis : The synthesis of thioureas can be achieved by milling the solid reactants together, often without the need for a solvent. This method is highly efficient and environmentally friendly. nih.gov
Use of Deep Eutectic Solvents (DES) : A system using choline (B1196258) chloride and tin(II) chloride as both a green catalyst and reaction medium has been developed for the synthesis of monosubstituted thioureas from thiourea itself. This process is efficient, and the solvent/catalyst system can be recovered and reused multiple times. rsc.orgresearchgate.net
Use of Greener Solvents : Cyrene, a bio-based solvent, has been shown to be a viable green alternative to traditional solvents like THF for the one-pot synthesis of thiourea derivatives in nearly quantitative yields. nih.gov
These sustainable methods are directly applicable to the synthesis of this compound and offer significant advantages in terms of reduced environmental impact and increased efficiency.
Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropylethyl Thiourea
Electrophilic and Nucleophilic Reaction Centers of the Thiourea (B124793) Moiety
The thiourea moiety in (2-Cyclopropylethyl)thiourea possesses both electrophilic and nucleophilic centers, making it a versatile participant in chemical reactions. The sulfur atom, with its lone pairs of electrons, is the primary nucleophilic center. wikipedia.org This nucleophilicity is a key characteristic of thioureas, enabling them to react with various electrophiles. wikipedia.org
Conversely, the carbon atom of the thiocarbonyl group (C=S) acts as an electrophilic center. The electron-withdrawing nature of the sulfur atom and the resonance delocalization within the thiourea group contribute to the partial positive charge on this carbon, making it susceptible to attack by nucleophiles. nih.gov The nitrogen atoms, while possessing lone pairs, are generally less nucleophilic than the sulfur atom due to the delocalization of their electrons into the C=N bond. However, they can still exhibit nucleophilic character under certain conditions.
The dual reactivity is summarized in the following table:
| Reaction Center | Chemical Character | Typical Reactions |
| Sulfur Atom | Nucleophilic | Alkylation, Acylation, Coordination to metals |
| Carbon Atom (C=S) | Electrophilic | Nucleophilic addition |
| Nitrogen Atoms | Weakly Nucleophilic | Protonation, Coordination to metals |
Exploration of Thiocarbonyl Group Reactivity
The thiocarbonyl group (C=S) is central to the reactivity of this compound. Compared to its oxygen analogue, the carbonyl group (C=O), the C=S bond is longer, weaker, and more polarizable. wikipedia.org This difference in bond properties leads to distinct reactivity patterns.
The thiocarbonyl group readily participates in several types of reactions:
Thioacylation: The thiourea can act as a thioacylating agent, transferring the thiocarbonyl group to a nucleophile. semanticscholar.org
Oxidation: The sulfur atom can be oxidized by various oxidizing agents to form species like formamidine (B1211174) disulfides or, under stronger conditions, can be replaced by oxygen to yield the corresponding urea (B33335) derivative. wikipedia.org
Reduction: The thiocarbonyl group can be reduced, although this is less common than its reactions with electrophiles.
Cyclization Reactions: The thiourea moiety can be a key component in the synthesis of various heterocyclic compounds, such as thiazoles. nih.gov
Influence of the Cyclopropylethyl Substituent on Reaction Kinetics and Selectivity
The (2-cyclopropylethyl) substituent attached to one of the nitrogen atoms exerts both steric and electronic effects on the reactivity of the thiourea moiety.
Steric Effects: The cyclopropylethyl group is bulkier than a simple methyl or ethyl group. This steric hindrance can influence the rate and selectivity of reactions. For instance, in reactions where the nitrogen atom acts as a nucleophile, the bulky substituent may slow down the reaction rate compared to less hindered thioureas. nih.gov Conversely, this steric bulk can also influence the regioselectivity of reactions by directing incoming reagents to the less hindered sites of the molecule.
Electronic Effects: The cyclopropyl (B3062369) group is known to have unique electronic properties, behaving somewhat like a double bond in its ability to donate electron density through conjugation. This can subtly influence the electron density on the adjacent nitrogen atom and, by extension, the entire thiourea system. This electronic influence can affect the nucleophilicity of the sulfur atom and the electrophilicity of the thiocarbonyl carbon.
The following table summarizes the potential influences of the substituent:
| Effect | Influence on Reactivity |
| Steric Hindrance | May decrease the rate of reactions involving the substituted nitrogen. Can direct the approach of reactants to less hindered positions. |
| Electronic Donation | May slightly increase the electron density of the thiourea moiety, potentially enhancing the nucleophilicity of the sulfur atom. |
Studies on Hydrogen Bonding and Other Non-Covalent Interactions
The N-H protons of the thiourea group are effective hydrogen bond donors, while the sulfur atom of the thiocarbonyl group can act as a hydrogen bond acceptor. These interactions are crucial in the solid-state structure of this compound and its interactions in solution. nih.gov
The presence of both a hydrogen bond donor (N-H) and an acceptor (C=S) allows for the formation of intermolecular hydrogen bonds, leading to the assembly of supramolecular structures such as dimers or chains in the solid state. nih.gov The specific pattern of hydrogen bonding can be influenced by the nature of the substituent on the nitrogen atom. nih.gov
In solution, this compound can form hydrogen bonds with solvent molecules or other solutes that have hydrogen bond donor or acceptor capabilities. This ability to participate in hydrogen bonding is fundamental to its application in areas such as organocatalysis, where thioureas can activate electrophiles by forming hydrogen bonds with them. ajgreenchem.com
Table of Potential Hydrogen Bonding Interactions:
| Donor | Acceptor | Type of Interaction |
| N-H of this compound | S=C of another molecule | Intermolecular Hydrogen Bond |
| N-H of this compound | Solvent (e.g., DMSO, water) | Solute-Solvent Hydrogen Bond |
| Solvent (e.g., water, alcohol) | S=C of this compound | Solvent-Solute Hydrogen Bond |
Reaction Mechanisms with Diverse Organic and Inorganic Substrates
This compound is expected to react with a variety of organic and inorganic substrates, following mechanisms characteristic of N-alkylthioureas.
Reactions with Organic Substrates:
Alkyl Halides: As a potent nucleophile, the sulfur atom of this compound can react with alkyl halides in a nucleophilic substitution reaction (typically SN2) to form isothiouronium salts. byjus.comlibretexts.org These salts can be subsequently hydrolyzed to yield thiols. byjus.com
Aldehydes and Ketones: Thioureas can react with aldehydes and ketones, although these reactions are often more complex than those with simple amines. libretexts.orgyoutube.com The reaction can lead to the formation of various products depending on the reaction conditions.
Acyl Halides and Anhydrides: The nucleophilic sulfur can attack the electrophilic carbonyl carbon of acyl halides or anhydrides, leading to acylation products.
Reactions with Inorganic Substrates:
Metal Ions: The sulfur atom of this compound is a soft donor and readily coordinates to soft metal ions such as Ag(I), Hg(II), Cu(I), and Pt(II) to form stable metal complexes. annexechem.comrsc.orgyoutube.com The nitrogen atoms can also participate in coordination, leading to various coordination modes. libretexts.org
Oxidizing Agents: As mentioned in section 3.2, thioureas react with oxidizing agents. For example, reaction with hydrogen peroxide can lead to the formation of formamidine sulfinic acids, while halogens can yield formamidine disulfides. wikipedia.org
Advanced Spectroscopic and Structural Characterization of 2 Cyclopropylethyl Thiourea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For (2-Cyclopropylethyl)thiourea, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its structure.
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369), ethyl, and thiourea (B124793) moieties. The characteristic upfield chemical shift of cyclopropane (B1198618) protons is a key feature. docbrown.infonih.govresearchgate.netacs.org The protons on the ethyl chain are influenced by the neighboring cyclopropyl group and the electron-withdrawing nature of the thiourea nitrogen atom. The amine protons of the thiourea group are typically observed as broad signals due to quadrupole broadening and chemical exchange.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-1, H-1' (CH₂ of cyclopropane) | 0.15 - 0.25 | Multiplet | - | 2H |
| H-2, H-2' (CH₂ of cyclopropane) | 0.45 - 0.55 | Multiplet | - | 2H |
| H-3 (CH of cyclopropane) | 0.70 - 0.85 | Multiplet | - | 1H |
| H-4 (CH₂ adjacent to cyclopropyl) | 1.50 - 1.65 | Quartet | ~7.0 | 2H |
| H-5 (CH₂ adjacent to NH) | 3.50 - 3.65 | Quartet | ~7.0 | 2H |
| H-6 (NH) | 7.20 - 7.40 | Broad Singlet | - | 1H |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbons of the cyclopropyl group are expected to be significantly shielded, appearing at high field. The thiocarbonyl (C=S) carbon, in contrast, is highly deshielded and appears far downfield, which is a characteristic feature of thioureas.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1, C-2 (CH₂ of cyclopropane) | 3 - 8 |
| C-3 (CH of cyclopropane) | 8 - 13 |
| C-4 (CH₂ adjacent to cyclopropyl) | 33 - 38 |
| C-5 (CH₂ adjacent to NH) | 45 - 50 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Key expected correlations include:
Cross-peaks between the protons of the ethyl group (H-4 and H-5).
Correlations between the methine proton (H-3) and the methylene protons (H-1, H-1', H-2, H-2') of the cyclopropyl ring.
A correlation between the cyclopropyl methine proton (H-3) and the adjacent methylene protons of the ethyl chain (H-4).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. The expected correlations would be:
H-1, H-1' with C-1.
H-2, H-2' with C-2.
H-3 with C-3.
H-4 with C-4.
H-5 with C-5.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. Key expected correlations include:
Correlations from the ethyl protons H-5 to the thiocarbonyl carbon C-6, confirming the attachment of the ethyl group to the thiourea nitrogen.
Correlations from the ethyl protons H-4 to the cyclopropyl carbons (C-1, C-2, C-3).
Correlations from the NH proton (H-6) to the adjacent carbon of the ethyl group (C-5) and the thiocarbonyl carbon (C-6).
Vibrational Spectroscopy (FTIR) for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound would show characteristic absorption bands for the N-H, C-H, C-N, and C=S bonds.
Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3350 - 3450 | N-H stretching (asymmetric) | NH₂ |
| 3150 - 3250 | N-H stretching (symmetric) | NH₂ and NH |
| 3040 - 3080 | C-H stretching | Cyclopropyl C-H |
| 2850 - 2960 | C-H stretching | Ethyl C-H |
| ~1620 | N-H bending | NH₂ |
| ~1450 | C-N stretching | Thioamide |
| 1000 - 1020 | C-C skeletal vibration | Cyclopropyl ring |
Note: The C=S stretching vibration can be weak and may couple with other vibrations, making its assignment complex. iosrjournals.orgresearchgate.netresearchgate.net
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the unambiguous determination of its molecular formula. For this compound (C₆H₁₂N₂S), the calculated exact mass is 144.0772. HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ at m/z 145.0845.
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. A plausible fragmentation pathway for protonated this compound would involve:
Loss of ammonia (NH₃): A common fragmentation for primary amines, leading to a fragment ion.
Cleavage of the ethyl chain: Fission of the C-C bond between the ethyl group and the cyclopropyl ring or between the two methylene units of the ethyl group.
Loss of the thiourea moiety: Cleavage of the N-C bond connecting the ethyl group to the thiourea.
Formation of a cyclopropylmethyl cation: A stable carbocation that could be a prominent peak.
X-ray Crystallography for Solid-State Structure Determination
Should this compound form a single crystal of suitable quality, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. nih.govlibretexts.orgwikipedia.orgcarleton.edu This technique would yield precise measurements of:
Bond lengths: The C=S double bond is expected to be around 1.68 Å, and the C-N bonds within the thiourea moiety are expected to have lengths intermediate between a single and double bond due to resonance (approximately 1.33 Å).
Bond angles: The geometry around the sp²-hybridized carbon of the thiocarbonyl group would be trigonal planar, with bond angles close to 120°.
Conformation: The analysis would reveal the torsion angles along the ethyl chain and the relative orientation of the cyclopropyl and thiourea groups.
Intermolecular interactions: In the crystal lattice, thiourea derivatives typically form extensive networks of intermolecular hydrogen bonds involving the N-H protons as donors and the sulfur atom as an acceptor. researchgate.net These interactions dictate the crystal packing.
By integrating the data from these advanced analytical techniques, a complete and unambiguous structural characterization of this compound can be achieved.
Crystal System, Space Group, and Unit Cell Parameter Analysis
No publicly accessible crystallographic studies for this compound were identified. Consequently, information regarding its crystal system, space group, and unit cell parameters—such as the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—remains undetermined. Without single-crystal X-ray diffraction data, a definitive analysis of its solid-state packing and symmetry is not possible.
Molecular Conformation and Intermolecular Interactions in the Crystalline State
Similarly, the absence of crystal structure data for this compound precludes a detailed discussion of its molecular conformation in the crystalline state. Key conformational features, including the orientation of the cyclopropyl and ethyl groups relative to the thiourea moiety and specific dihedral angles, have not been experimentally determined. Furthermore, an analysis of the intermolecular interactions, such as hydrogen bonding patterns involving the thiourea group's nitrogen and sulfur atoms, cannot be conducted without the relevant structural information.
Computational and Theoretical Chemistry Studies on 2 Cyclopropylethyl Thiourea
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Distributions)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.
For various thiourea (B124793) derivatives, the HOMO is typically localized on the sulfur and nitrogen atoms of the thiourea group, indicating these are the primary sites for electrophilic attack. nih.govnih.govaimspress.com The LUMO, conversely, is often distributed over the π-system of the molecule. nih.govnih.govaimspress.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.govnih.gov In studies of other thiourea compounds, these energy gaps are calculated to predict their relative reactivity. nih.govajchem-a.com
Table 1: Representative HOMO-LUMO Data for a Generic Thiourea Derivative (Note: This table is illustrative and not specific to (2-Cyclopropylethyl)thiourea)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.netrsc.orgrsc.org In MEP maps, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For thiourea derivatives, the most negative potential is generally located around the sulfur atom of the thiocarbonyl group, highlighting its role as a primary site for interaction with electrophiles. researchgate.netresearchgate.net The hydrogen atoms of the N-H groups typically show a positive electrostatic potential, making them sites for hydrogen bonding. researchgate.netresearchgate.net
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For flexible molecules like this compound, which has rotatable bonds, multiple low-energy conformations may exist.
Molecular mechanics and molecular dynamics simulations are computational techniques used to explore the conformational space and determine the most stable conformers. nih.govresearchgate.net These methods can reveal the preferred spatial arrangement of the cyclopropyl (B3062369) and ethyl groups relative to the thiourea core. Such studies on other thiourea compounds have been used to understand how their shape influences their biological activity. nih.govnih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data, which is invaluable for the characterization of newly synthesized compounds.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. semanticscholar.org These predicted shifts, when compared with experimental data, can confirm the structure of a molecule. researchgate.net
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. aimspress.com These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as the characteristic C=S and N-H stretching frequencies of the thiourea group.
Coordination Chemistry of 2 Cyclopropylethyl Thiourea As a Ligand
Ligand Binding Modes and Coordination Preferences
The electronic structure of the thiourea (B124793) moiety, S=C(NRH)(NH2), governs its coordination behavior. The presence of the soft sulfur donor and harder nitrogen donors allows for several potential binding modes.
S-Coordination (Monodentate): The most common coordination mode for thiourea and its N-substituted derivatives involves the sulfur atom acting as a neutral monodentate ligand. mdpi.comresearchgate.net The sulfur atom's lone pairs are the most accessible for donation to a soft or borderline metal ion. In complexes with metals like Platinum(II), Palladium(II), and Copper(I), the ligand typically binds exclusively through the sulfur atom. mdpi.comresearchgate.net This S-coordination leads to a decrease in the C=S double bond character.
N,S-Bidentate Chelation: In certain conditions, particularly after deprotonation of one of the nitrogen atoms, the ligand can act as an anionic bidentate chelator, binding through both a nitrogen and the sulfur atom. mdpi.comresearchgate.net This forms a stable chelate ring with the metal center. This mode is often observed with metal ions like Nickel(II) and Copper(II), especially in the presence of a base which facilitates the deprotonation of the substituted nitrogen. mdpi.com The cyclopropylethyl group's steric bulk may influence the stability and geometry of the resulting chelate ring.
N-Coordination (Monodentate): While theoretically possible, monodentate coordination through only a nitrogen atom is rare for thioureas. The high affinity of the soft sulfur atom for many transition metals makes S-coordination energetically more favorable.
Bridging Ligand: In polynuclear complexes, the thiourea ligand can bridge two metal centers, typically using the sulfur atom to coordinate to both metals or using both S and N atoms to bridge the centers.
The preference for a specific binding mode is influenced by several factors including the nature of the metal ion (Hard-Soft Acid-Base theory), the presence of other ligands, the reaction conditions (e.g., pH), and the steric profile of the thiourea substituent. The (2-Cyclopropylethyl) group is not excessively bulky, suggesting that it would not prevent the formation of common coordination geometries.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with (2-Cyclopropylethyl)thiourea would typically involve the direct reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or acetonitrile.
A general synthetic scheme is as follows: mM(X)_n + pthis compound -> [M_m(Ligand)_p]X_n Where M is the metal ion, X is an anion (e.g., Cl⁻, NO₃⁻), and L is the this compound ligand.
Characterization of the resulting complexes relies heavily on spectroscopic methods, which reveal the effects of coordination on the ligand's structure.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the ligand's binding mode. The key vibrational bands of the free ligand are compared to those in the metal complex. A shift in the ν(C=S) band to a lower frequency (typically by 20-50 cm⁻¹) is a strong indicator of S-coordination, as the bond order decreases upon donation of electron density from sulfur to the metal. utm.my Conversely, an increase in the ν(C-N) frequency often accompanies S-coordination. If N,S-bidentate chelation occurs, shifts in both ν(N-H) and ν(C=S) bands would be observed. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand's structure in solution. Upon coordination, the chemical shifts of the protons and carbons near the binding site are affected. For S-coordination, the N-H protons often show a downfield shift due to the increased C-N double bond character. utm.my The thiocarbonyl carbon signal (¹³C NMR) is also sensitive to coordination, typically shifting upon complexation. mdpi.com
UV-Visible Spectroscopy: Electronic spectra can indicate the geometry of the complex and the nature of the metal-ligand bonding. The appearance of new absorption bands, particularly in the visible region, can be attributed to d-d electronic transitions of the metal ion or to metal-to-ligand charge transfer (MLCT) bands. utm.my
Table 1: Expected Spectroscopic Data for a Representative S-Coordinated Complex, e.g., [PdCl₂( this compound)₂]
| Spectroscopic Technique | Free Ligand (Expected) | Complex (Expected Change) | Rationale for Change |
| IR Spectroscopy | |||
| ν(N-H) | ~3300-3100 cm⁻¹ | Minor shift or broadening | Change in electronic environment |
| ν(C=S) | ~1300-1350 cm⁻¹ | Shift to lower frequency | Weakening of C=S bond upon S-coordination mdpi.comutm.my |
| ν(C-N) | ~1480 cm⁻¹ | Shift to higher frequency | Increased C-N double bond character mdpi.com |
| ¹H NMR Spectroscopy | |||
| -CH₂-N | ~3.6 ppm | Downfield shift | Deshielding due to proximity to the positive metal center |
| N-H | ~7.5, 8.0 ppm | Downfield shift | Increased C-N double bond character restricts rotation |
| ¹³C NMR Spectroscopy | |||
| C=S | ~180-185 ppm | Downfield or upfield shift | Significant change in electronic environment upon coordination mdpi.com |
Stereochemical Aspects and Chiral Recognition in Metal-Thiourea Complexes
The use of this chiral ligand could lead to the formation of diastereomeric metal complexes when another chiral element is present, or it could be used in asymmetric catalysis. While specific studies on chiral recognition using this compound have not been reported, the principles of stereochemistry in coordination compounds suggest several possibilities:
Diastereomer Formation: When reacting the racemic ligand with a metal precursor that already contains a chiral ligand, two diastereomeric complexes could be formed, which would have different physical properties and could potentially be separated.
Asymmetric Induction: If a prochiral substrate is coordinated to a metal complex containing an enantiomerically pure form of this compound, the ligand could influence the stereochemical outcome of a subsequent reaction, leading to asymmetric induction.
Chiral Recognition: A metal complex containing a single enantiomer of the ligand could be used as a chiral shift reagent or a sensor to differentiate between the enantiomers of another chiral molecule.
The rigid cyclopropane (B1198618) unit could play a crucial role in locking the conformation of the chelate ring in N,S-bidentate complexes, potentially enhancing the stereochemical control exerted on the metal center. However, without experimental data from crystallographic or chiroptical studies, these aspects remain speculative.
Electronic Structure and Bonding Analysis in Coordination Compounds
Computational methods, such as Density Functional Theory (DFT), provide deep insights into the electronic structure and bonding within coordination compounds. For a complex of this compound, DFT could be used to:
Optimize Geometries: Predict the most stable three-dimensional structures, including bond lengths and angles, for various coordination modes. mdpi.com
Analyze Molecular Orbitals: Examine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). In a typical S-coordinated complex, the HOMO would likely have significant character from the sulfur lone pairs, while the LUMO would be centered on the metal d-orbitals. The energy gap between the HOMO and LUMO is a key factor in the complex's reactivity and electronic properties. mdpi.comutm.my
Quantify Bonding: Techniques like Natural Bond Orbital (NBO) analysis can quantify the donor-acceptor interactions between the ligand and the metal, confirming the nature and strength of the coordinate bond.
Based on studies of similar thiourea complexes, coordination to a metal ion via the sulfur atom would result in a significant transfer of electron density from the ligand to the metal. mdpi.com This charge transfer is the fundamental basis of the coordinate bond and explains the observed changes in spectroscopic properties, such as the weakening of the C=S bond. The cyclopropylethyl substituent would primarily exert its influence through steric effects and subtle electronic donations, which could be precisely modeled with computational analysis.
Applications in Metal Ion Sensing and Selective Sequestration
The soft sulfur donor atom in this compound makes it an excellent candidate for applications involving the selective recognition and binding of soft heavy metal ions. uzh.ch According to the Hard-Soft Acid-Base (HSAB) principle, the soft sulfur atom will preferentially bind to soft metal ions such as Mercury(II), Cadmium(II), Lead(II), and Silver(I). This selectivity is the basis for its potential use in sensors and sequestration agents.
Metal Ion Sensing: The ligand can be incorporated into a chemosensor by attaching a fluorophore (a light-emitting group). In the absence of a target metal ion, a process like photoinduced electron transfer (PET) from the thiourea group might quench the fluorescence. uzh.chmdpi.com Upon binding of a soft metal ion like Hg²⁺ to the sulfur atom, this PET process is inhibited, leading to a "turn-on" fluorescence response. The change in fluorescence intensity can be correlated to the concentration of the metal ion, allowing for sensitive and selective detection. mdpi.com
Selective Sequestration: this compound could be immobilized onto a solid support, such as silica (B1680970) gel or a polymer resin. This functionalized material could then be used to selectively extract toxic heavy metal ions from contaminated water. The material would act as a selective sponge, binding ions like Hg²⁺ and Cd²⁺ while leaving more benign, harder ions like Na⁺, K⁺, Ca²⁺, and Mg²⁺ in the solution.
Table 2: Potential Metal Ion Selectivity Profile
| Metal Ion | HSAB Type | Expected Binding Affinity | Potential Application |
| Hg²⁺ | Soft Acid | High | Sensing, Sequestration uzh.chmdpi.com |
| Ag⁺ | Soft Acid | High | Sensing, Sequestration |
| Pd²⁺ | Soft Acid | High | Catalysis, Sequestration |
| Cd²⁺ | Borderline/Soft Acid | Moderate to High | Sensing, Sequestration |
| Cu²⁺ | Borderline Acid | Moderate | Sensing, Catalysis |
| Zn²⁺ | Borderline Acid | Moderate | Sensing nih.gov |
| Fe³⁺ | Hard Acid | Low | Low affinity expected |
| Ca²⁺ | Hard Acid | Very Low | Expected to be inert |
No Published Research Found on the Catalytic Applications of this compound
Despite a comprehensive search of scientific literature and chemical databases, no published research or data could be found on the specific applications of the chemical compound this compound in the field of catalysis.
While the compound is known and commercially available, there is a notable absence of scholarly articles, peer-reviewed studies, or any form of detailed scientific investigation into its potential roles as an organocatalyst, a ligand for transition metals, or the subject of mechanistic studies in catalysis.
Therefore, it is not possible to provide an article structured around the requested outline, as there are no research findings to report for the following topics:
Applications of 2 Cyclopropylethyl Thiourea in Catalysis Research
Mechanistic Investigations of Catalytic Cycles and Turnover Frequencies
The lack of available data prevents the creation of a scientifically accurate and informative article as per the user's request. The information necessary to generate content, including detailed research findings and data tables, does not appear to be within the public scientific domain.
Advanced Research Directions and Future Perspectives for 2 Cyclopropylethyl Thiourea
Design and Synthesis of Novel Derivatives with Tunable Properties
The synthesis of novel derivatives is a cornerstone of molecular engineering, allowing for the fine-tuning of a compound's properties to suit specific applications. For (2-Cyclopropylethyl)thiourea, the core structure offers multiple sites for chemical modification. The thiourea (B124793) group itself, with its two nitrogen atoms, can be substituted to create a wide array of N,N'-disubstituted thioureas. mdpi.com This process can influence the molecule's electronic properties, solubility, and ability to coordinate with metal ions.
The general approach to synthesizing thiourea derivatives often involves the reaction of an isothiocyanate with a primary or secondary amine. mdpi.com In the context of this compound, this could involve reacting 2-cyclopropylethyl isothiocyanate with various amines to generate a library of derivatives with diverse functional groups. These functional groups could range from simple alkyl and aryl groups to more complex moieties designed to impart specific functionalities, such as fluorescence or enhanced binding capabilities. A number of acylthioureas have been synthesized and characterized by elemental analysis, IR and NMR spectroscopy. mdpi.com
The introduction of different substituents can have a profound impact on the properties of the resulting molecule. For instance, the addition of aromatic rings can introduce π-stacking interactions, which are crucial for the formation of ordered molecular assemblies. mersin.edu.tr The incorporation of chiral auxiliaries can lead to the development of chiral sensors, while the attachment of fluorophores can pave the way for new fluorescent probes. mdpi.combohrium.com The table below illustrates the potential for property tuning through derivatization, based on established research on other thiourea compounds.
| Derivative Type | Potential Property Modification | Potential Application Area |
| N-Aryl Derivatives | Enhanced π-stacking, altered electronic properties | Organic electronics, supramolecular chemistry |
| N-Alkyl Derivatives | Modified solubility and steric hindrance | Catalysis, coordination chemistry |
| N-Acyl Derivatives | Increased coordination ability, potential for hydrogen bonding | Anion sensing, crystal engineering |
| Chiral Derivatives | Enantioselective recognition | Chiral sensors, asymmetric catalysis |
| Fluorophore-Containing Derivatives | Fluorescence and colorimetric changes | Fluorescent probes, bio-imaging |
The synthesis of such derivatives of this compound would likely follow established protocols for thiourea synthesis, which are often high-yielding and can be performed under mild conditions. organic-chemistry.orgorganic-chemistry.org The characterization of these new molecules would rely on standard analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity. researchgate.net
Integration into Supramolecular Assemblies and Frameworks
Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, offers a powerful approach to creating complex and functional materials from the bottom up. Thiourea derivatives are particularly well-suited for this purpose due to their ability to form strong hydrogen bonds via the N-H and C=S groups. nih.gov These interactions can direct the self-assembly of molecules into well-defined one-, two-, and three-dimensional structures. mersin.edu.tr
The design of these assemblies can be controlled by modifying the structure of the thiourea derivative, as discussed in the previous section. For example, the introduction of bulky substituents can be used to create voids and channels within the framework, leading to the formation of porous materials with potential applications in gas storage or separation. The incorporation of specific functional groups can also be used to create frameworks with tailored properties, such as catalytic activity or the ability to recognize and bind specific guest molecules. acs.org
The table below summarizes some of the supramolecular structures that have been observed with thiourea derivatives and could potentially be formed with this compound.
| Supramolecular Structure | Key Intermolecular Interactions | Potential Properties and Applications |
| 1D Chains | N-H···S=C hydrogen bonds | Anisotropic conductivity, nonlinear optics |
| 2D Sheets | N-H···S=C and C-H···S hydrogen bonds, π-π stacking | Thin films, sensors |
| 3D Networks | Multiple hydrogen bonding interactions, host-guest interactions | Porous materials, catalysis, drug delivery |
| Co-crystals | Hydrogen bonding with other molecules | Modified physical properties, pharmaceutical formulations |
The formation and characterization of these supramolecular assemblies would involve techniques such as single-crystal X-ray diffraction, which can provide detailed information about the arrangement of the molecules in the solid state. mersin.edu.tr Other techniques, such as powder X-ray diffraction and scanning electron microscopy, can be used to study the bulk properties of the materials.
Development of Advanced Analytical Tools and Probes
The ability of thiourea derivatives to bind to specific anions and cations has led to their development as chemosensors. nih.govtandfonline.com These sensors typically consist of a thiourea-based receptor unit linked to a signaling unit, such as a chromophore or fluorophore. When the receptor binds to a target analyte, it causes a change in the signaling unit, resulting in a detectable color change or a change in fluorescence intensity. tandfonline.com
This compound could serve as the foundation for a new generation of analytical tools and probes. By attaching appropriate signaling units to the thiourea core, it should be possible to create sensors for a variety of analytes. The cyclopropyl (B3062369) group could also play a role in modulating the selectivity and sensitivity of these sensors.
The design of these probes would involve the careful selection of a signaling unit that is responsive to the binding event. For example, a colorimetric sensor might employ a signaling unit that undergoes a change in its electronic structure upon anion binding, leading to a visible color change. tandfonline.com A fluorescent sensor, on the other hand, might use a signaling unit that experiences a change in its fluorescence emission upon binding. bohrium.com
The table below provides examples of the types of analytical tools and probes that could be developed from this compound, based on existing research.
| Analytical Tool/Probe | Target Analyte | Detection Principle | Potential Application |
| Colorimetric Sensor | Anions (e.g., fluoride, cyanide, acetate) | Change in absorption spectrum upon binding | Environmental monitoring, industrial process control |
| Fluorescent Probe | Cations (e.g., mercury, copper) | Change in fluorescence intensity or wavelength upon binding | Medical diagnostics, environmental sensing |
| Chiral Sensor | Enantiomers of chiral molecules | Diastereomeric interactions leading to NMR or spectral changes | Asymmetric synthesis, pharmaceutical analysis |
| Ion-Selective Electrode | Specific ions | Potentiometric response based on ion binding | Clinical chemistry, environmental analysis |
The development of these tools would require a combination of synthetic chemistry, to create the probes, and analytical chemistry, to evaluate their performance. Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) would be essential for characterizing the binding properties of the sensors and determining their selectivity and sensitivity. mdpi.comdigitellinc.com
Emerging Applications in Materials Science and Nanotechnology
The unique properties of thiourea derivatives make them attractive for a range of applications in materials science and nanotechnology. Their ability to coordinate with metal ions has been exploited in the synthesis of metal-organic frameworks (MOFs) and nanoparticles. nih.govnih.gov The resulting materials can exhibit a range of interesting properties, including catalytic activity, luminescence, and magnetic behavior.
This compound could be used as a ligand for the synthesis of novel nanomaterials. The thiourea group can bind to a variety of metal ions, while the cyclopropyl group could influence the size, shape, and stability of the resulting nanoparticles. For example, it could be used to create functionalized gold or silver nanoparticles with potential applications in catalysis or sensing. wiley.commdpi.com
Furthermore, the ability of thiourea derivatives to form self-assembled monolayers on various surfaces could be exploited to create functional coatings with tailored properties. These coatings could be used to modify the surface energy of a material, to introduce specific binding sites, or to create a protective barrier. mdpi.com
The table below highlights some of the emerging applications of thiourea derivatives in materials science and nanotechnology that could be explored with this compound.
| Application Area | Role of this compound | Potential Outcome |
| Nanoparticle Synthesis | Capping agent or stabilizing ligand | Control over nanoparticle size, shape, and surface chemistry |
| Functional Coatings | Component of self-assembled monolayers | Modified surface properties, enhanced biocompatibility |
| Metal-Organic Frameworks (MOFs) | Organic linker | Porous materials for gas storage, separation, or catalysis |
| Photodetectors | Component in semiconductor heterojunctions | Enhanced light detection capabilities |
| Organic Electronics | Component in organic thin-film transistors or OLEDs | Tunable electronic properties |
The exploration of these applications will require a multidisciplinary approach, combining expertise in chemistry, materials science, and engineering. The synthesis and characterization of these new materials will be crucial for understanding their properties and evaluating their potential for real-world applications. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
